molecular formula C62H111N11O11 B1253736 Cyclosporin F CAS No. 83574-28-1

Cyclosporin F

Cat. No.: B1253736
CAS No.: 83574-28-1
M. Wt: 1186.6 g/mol
InChI Key: GNGBSKIQPUCELM-YBAOVNABSA-N
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Description

Cyclosporin F is a cyclic peptide belonging to the cyclosporine family, which is known for its immunosuppressive properties. Cyclosporines are produced by the fungus Tolypocladium inflatum and are widely used in medicine to prevent organ transplant rejection and treat autoimmune diseases. This compound, like other cyclosporines, exhibits a unique structure that contributes to its biological activity.

Scientific Research Applications

Cyclosporin F has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study peptide synthesis and cyclization reactions.

    Biology: Investigated for its role in modulating immune responses and its effects on various cell types.

    Medicine: Explored for its potential in treating autoimmune diseases, preventing organ transplant rejection, and as a lead compound for developing new immunosuppressive drugs.

    Industry: Utilized in the development of drug delivery systems and formulations to enhance the bioavailability and efficacy of cyclosporines.

Mechanism of Action

Cyclosporin A is a calcineurin inhibitor that inhibits T cell activation . Its binding to the receptor cyclophilin-1 inside cells produces a complex known as cyclosporine-cyclophilin .

Safety and Hazards

Cyclosporin A is considered hazardous due to its acute oral toxicity, carcinogenicity, and reproductive toxicity . It’s harmful if swallowed, may cause cancer, and may damage fertility or the unborn child .

Future Directions

Recent advances in cyclosporine delivery look promising, but its clinical translation requires in-depth studies to deliver safe, efficacious, and stable formulation of cyclosporine . Cyclosporin A has also been studied for its neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclosporines involves the formation of a cyclic peptide structure. The process typically starts with the preparation of the individual amino acids, followed by their sequential coupling to form the peptide chain. The key steps include:

    Synthesis of Amino Acids: The amino acids used in cyclosporine synthesis are often prepared through various organic synthesis methods, including asymmetric synthesis to ensure the correct stereochemistry.

    Peptide Coupling: The amino acids are coupled using peptide coupling reagents such as triphosgene (BTC) to form the linear peptide chain.

    Cyclization: The linear peptide is then cyclized to form the cyclic structure characteristic of cyclosporines.

Industrial Production Methods: Industrial production of cyclosporines involves fermentation processes using the fungus Tolypocladium inflatum. The fermentation broth is extracted, and the cyclosporines are purified using chromatographic techniques. The process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclosporin F undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, altering the biological activity of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the cyclic peptide.

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Comparison with Similar Compounds

    Cyclosporin A: The most well-known and widely used cyclosporine, primarily used for its immunosuppressive properties.

    Cyclosporin B: Another member of the cyclosporine family with similar immunosuppressive effects.

    Cyclosporin C: Known for its distinct structural features and biological activity.

Uniqueness of Cyclosporin F: this compound is unique due to its specific amino acid sequence and structural conformation, which contribute to its distinct biological activity. Compared to other cyclosporines, this compound may exhibit different pharmacokinetic properties and immunosuppressive potency, making it a valuable compound for further research and development.

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-33-[(E,2R)-2-methylhex-4-enyl]-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H111N11O11/c1-25-27-28-41(15)33-47-55(77)65-44(26-2)58(80)67(18)34-50(74)68(19)45(29-35(3)4)56(78)66-51(39(11)12)61(83)69(20)46(30-36(5)6)54(76)63-42(16)53(75)64-43(17)57(79)71(22)48(31-37(7)8)59(81)72(23)49(32-38(9)10)60(82)73(24)52(40(13)14)62(84)70(47)21/h25,27,35-49,51-52H,26,28-34H2,1-24H3,(H,63,76)(H,64,75)(H,65,77)(H,66,78)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,49+,51+,52+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGBSKIQPUCELM-YBAOVNABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)CC(C)CC=CC)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)C[C@H](C)C/C=C/C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H111N11O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1186.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83574-28-1
Record name Cyclosporin F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083574281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOSPORIN F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I11WBT5G38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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